molecular formula C4H4BrNOS B151087 (2-Bromothiazol-4-yl)methanol CAS No. 5198-86-7

(2-Bromothiazol-4-yl)methanol

Cat. No.: B151087
CAS No.: 5198-86-7
M. Wt: 194.05 g/mol
InChI Key: FRPHIGOLOLSXAI-UHFFFAOYSA-N
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Description

(2-Bromothiazol-4-yl)methanol is an organic compound with the molecular formula C4H4BrNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a bromine atom at the second position and a hydroxymethyl group at the fourth position makes this compound unique and significant in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromothiazol-4-yl)methanol can be synthesized through the reduction of methyl 2-bromothiazole-4-carboxylate. The reduction is typically carried out using sodium borohydride (NaBH4) in the presence of lithium chloride (LiCl) and water in tetrahydrofuran (THF) as the solvent. The reaction mixture is stirred at room temperature for a few hours to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of the corresponding ester or carboxylic acid derivative using reducing agents like sodium borohydride under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: (2-Bromothiazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (2-Bromothiazol-4-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPHIGOLOLSXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376812
Record name (2-Bromo-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-86-7
Record name (2-Bromo-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-1,3-thiazol-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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